molecular formula C15H13ClN4S B12152408 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine

3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine

Cat. No.: B12152408
M. Wt: 316.8 g/mol
InChI Key: STDBRNKKDYJMKZ-UHFFFAOYSA-N
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Description

3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a triazole derivative featuring a 2-chlorophenyl group at position 3 and a phenylmethylthio (benzylthio) substituent at position 5 of the triazole ring. Triazole derivatives are widely studied for their antimicrobial, antifungal, and anticancer properties, with substituent variations significantly influencing their pharmacological profiles .

Properties

Molecular Formula

C15H13ClN4S

Molecular Weight

316.8 g/mol

IUPAC Name

3-benzylsulfanyl-5-(2-chlorophenyl)-1,2,4-triazol-4-amine

InChI

InChI=1S/C15H13ClN4S/c16-13-9-5-4-8-12(13)14-18-19-15(20(14)17)21-10-11-6-2-1-3-7-11/h1-9H,10,17H2

InChI Key

STDBRNKKDYJMKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the Phenylmethylthio Group: The phenylmethylthio group can be attached through a thiolation reaction using benzyl mercaptan and a suitable thiolating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

    Substitution: Sodium hydroxide, hydrochloric acid, organic solvents.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.

    Interaction with Receptors: Binding to cellular receptors and modulating their activity.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Chlorophenyl vs. Dichlorophenyl Analogs
  • 3-(2,4-Dichlorophenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine (): This analog replaces the 2-chlorophenyl group with a 2,4-dichlorophenyl moiety and introduces a 3-fluorobenzylthio group. The 3-fluorine substitution on the benzylthio group may alter steric interactions compared to the unfluorinated benzylthio group in the target compound .
  • 3-(2,4-Dichlorophenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine ():
    Similar to the above, but the fluorine is at the para position of the benzylthio group. The para-fluorine could improve metabolic stability by reducing oxidative degradation compared to ortho-substituted analogs .

Impact of Halogen Position
  • The target compound’s 2-chlorophenyl group provides moderate steric hindrance, whereas dichlorophenyl analogs (–3) exhibit stronger electron-withdrawing effects, which may influence reactivity in nucleophilic substitution reactions or interactions with enzyme active sites.

Thioether vs. Thione Derivatives

  • 4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione (–5): These derivatives replace the benzylthio group with a thiadiazole-thione system. Thiadiazole rings are known to confer antimicrobial activity, suggesting divergent biological targets compared to benzylthio-substituted triazoles .

Variations in the Thioalkyl Chain

  • This modification might enhance penetration through lipid bilayers but could also elevate toxicity risks .

Fluorinated vs. Non-Fluorinated Analogs

  • Fluorine substitution on the benzylthio group (–3) introduces electronegativity and metabolic resistance. For instance, 3-fluorobenzylthio () may disrupt cytochrome P450-mediated metabolism compared to non-fluorinated analogs, prolonging half-life in vivo .

Structural and Functional Implications

Table 1: Key Structural Differences and Hypothesized Effects

Compound Substituent Modifications Hypothesized Impact References
Target Compound 2-Chlorophenyl, phenylmethylthio Balanced lipophilicity and metabolic stability
3-(2,4-Dichlorophenyl)-5-((3-FB)thio)-TA* 2,4-Dichlorophenyl, 3-fluorobenzylthio Enhanced electron withdrawal, steric effects
3-(2,4-Dichlorophenyl)-5-((4-FB)thio)-TA 2,4-Dichlorophenyl, 4-fluorobenzylthio Improved metabolic stability
Thiadiazole-thione derivatives Thiadiazole-thione, S-alkyl chains Higher polarity, antimicrobial activity
Cinnamylthio analog Unsaturated cinnamylthio chain Increased lipophilicity, π-π interactions

*TA = 1,2,4-triazol-4-amine; FB = fluorobenzyl

Research Findings and Trends

  • Synthetic Optimization : Studies on S-alkyl derivatives () highlight the importance of reaction conditions (e.g., solvent, temperature) in achieving high yields, suggesting that the target compound’s synthesis may require similar optimization to avoid side reactions .

Biological Activity

3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine is a member of the triazole family, which is recognized for its diverse biological activities. This compound, like other triazoles, has been investigated for its potential in medicinal chemistry, particularly as an antifungal and antibacterial agent. The following sections will explore its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine typically involves a multi-step process:

  • Formation of the Triazole Ring : The initial step usually includes the reaction of phenylmethylthio derivatives with hydrazine or thiourea to form the triazole core.
  • Chlorination : The introduction of the 2-chlorophenyl group can be achieved through electrophilic aromatic substitution or direct chlorination methods.
  • Purification : The final product is purified using crystallization or chromatography techniques to ensure high purity for biological testing.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine has shown promising results against various pathogens:

  • Antifungal Activity : Research indicates that triazoles inhibit fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis crucial for fungal cell membrane integrity. Compounds similar to this triazole have demonstrated minimum inhibitory concentrations (MICs) in the range of 0.25 to 2 μg/mL against strains such as Candida albicans and Aspergillus species .
  • Antibacterial Activity : The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. In studies, related triazole compounds have shown MIC values as low as 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .

The mechanism by which 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine exerts its biological effects involves:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in nucleic acid synthesis and cell wall formation in bacteria and fungi.
  • Disruption of Membrane Integrity : By targeting ergosterol biosynthesis in fungi and disrupting membrane function in bacteria, this compound leads to cell death.

Structure-Activity Relationship (SAR)

The effectiveness of triazole compounds can often be correlated with their structural features:

Structural Feature Effect on Activity
Presence of ChlorineEnhances antibacterial potency due to increased lipophilicity and membrane penetration.
Phenylmethylthio GroupContributes to antifungal activity by interacting with fungal enzymes.
Triazole CoreEssential for biological activity; variations can lead to different potency levels.

Research has shown that modifications in the phenyl ring or substitution patterns can significantly alter the bioactivity of triazoles .

Case Studies

Several studies have highlighted the biological potential of similar triazole compounds:

  • Antifungal Efficacy Study : A study evaluated a series of triazole derivatives against Candida species and reported that compounds with a similar structure exhibited MIC values ranging from 0.5 to 1 μg/mL .
  • Antibacterial Screening : Another investigation assessed various triazoles against methicillin-resistant Staphylococcus aureus (MRSA). Compounds closely related to 3-(2-Chlorophenyl)-5-(phenylmethylthio)-1,2,4-triazole-4-ylamine showed promising results with MIC values lower than those of standard antibiotics .

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